molecular formula C10H7Cl3N4 B2853844 6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine CAS No. 163020-79-9

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine

Cat. No. B2853844
CAS RN: 163020-79-9
M. Wt: 289.54
InChI Key: AUVRWTGJPUZAMO-UHFFFAOYSA-N
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Description

“6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is a chemical compound used in diverse scientific research. It is a pyrimidine derivative, which are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .


Molecular Structure Analysis

The molecular formula of “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is C10H7Cl3N4. It has an average mass of 289.548 Da and a monoisotopic mass of 287.973633 Da .


Chemical Reactions Analysis

The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

Biomimetic Sensing

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine: has been utilized in the development of a biomimetic sensing system. This system employs a molecularly imprinted polymer that acts as an artificial receptor for the compound, allowing for its selective detection and electrochemical determination . Such sensors have potential applications in environmental monitoring and the detection of related compounds in various samples.

Anticancer Activity

The pyrimidine scaffold of NSC682521 is a common feature in many pharmacologically active compounds. Pyrimidine derivatives, including NSC682521, have been explored for their anticancer properties. They are investigated for their ability to inhibit cancer cell growth and proliferation by targeting specific pathways within the cells . This research is crucial for the development of new chemotherapy agents.

Antibacterial Properties

Research into NSC682521 has shown that it can be used to synthesize new derivatives with antibacterial properties. These derivatives have been tested against various bacterial strains, and some have shown promising results in comparison to standard antibiotics . This application is particularly important in the fight against antibiotic-resistant bacteria.

Antimicrobial Efficacy

The compound’s derivatives have also been evaluated for their antimicrobial efficacy. Studies have indicated that certain substitutions on the pyrimidine ring can enhance the antimicrobial activity, making these derivatives valuable for developing new antimicrobial agents .

Enzyme Inhibition

NSC682521 and its derivatives have been studied for their potential as enzyme inhibitors. By inhibiting specific enzymes, these compounds can interfere with the metabolic pathways of pathogens or cancer cells, providing a targeted approach to treatment .

Material Science Applications

The structural motif of NSC682521 is also of interest in material science. The compound’s derivatives can be incorporated into various materials to impart specific properties, such as increased durability or chemical resistance. This application is still in the exploratory phase but holds promise for the development of advanced materials .

Future Directions

The future directions for “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” could involve further exploration of its potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, there is potential for this compound to be used in the development of new drugs or therapies .

properties

IUPAC Name

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4/c11-5-1-6(12)3-7(2-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVRWTGJPUZAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine

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